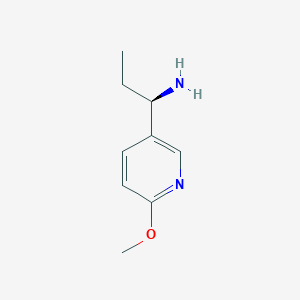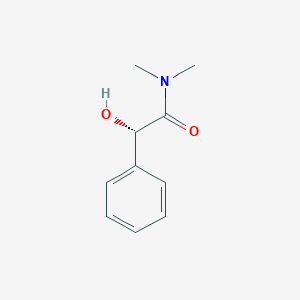![molecular formula C7H12FN B13008909 4-Fluorooctahydrocyclopenta[c]pyrrole](/img/structure/B13008909.png)
4-Fluorooctahydrocyclopenta[c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorooctahydrocyclopenta[c]pyrrole is a fluorinated heterocyclic compound with a unique structure that includes a cyclopentane ring fused to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorooctahydrocyclopenta[c]pyrrole typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a cyclopentane derivative, the cyclization reaction is initiated to form the fused ring system.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to perform the cyclization and fluorination reactions.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.
Quality Control: Employing rigorous quality control measures, including spectroscopy and chromatography, to ensure product consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluorooctahydrocyclopenta[c]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-Fluorooctahydrocyclopenta[c]pyrrole has several scientific research applications:
Medicinal Chemistry: It is explored as a potential scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Materials Science: The compound’s unique structure and fluorine content make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in the study of biological systems to understand the effects of fluorinated compounds on cellular processes and protein interactions.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Fluorooctahydrocyclopenta[c]pyrrole depends on its specific application:
Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and reducing enzyme activity.
Receptor Modulation: It can interact with cellular receptors, altering their conformation and affecting signal transduction pathways.
Molecular Targets: Common molecular targets include enzymes, receptors, and ion channels, which are crucial for various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorooctahydrocyclopenta[c]pyrrole: Similar structure but with a chlorine atom instead of fluorine.
4-Bromooctahydrocyclopenta[c]pyrrole: Contains a bromine atom, leading to different reactivity and properties.
4-Methyloctahydrocyclopenta[c]pyrrole: Features a methyl group, affecting its steric and electronic characteristics.
Uniqueness
4-Fluorooctahydrocyclopenta[c]pyrrole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences its reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and bioavailability, making it a valuable candidate for various applications.
Propiedades
Fórmula molecular |
C7H12FN |
|---|---|
Peso molecular |
129.18 g/mol |
Nombre IUPAC |
4-fluoro-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
InChI |
InChI=1S/C7H12FN/c8-7-2-1-5-3-9-4-6(5)7/h5-7,9H,1-4H2 |
Clave InChI |
PKNAKQWUHJAFLA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2C1CNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[(3R,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]carbamate](/img/structure/B13008834.png)

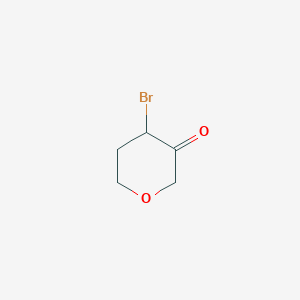
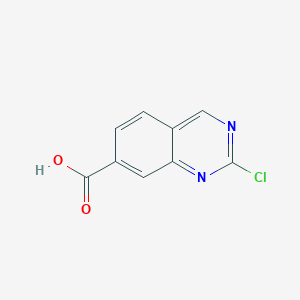

![7-Methoxyspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13008857.png)

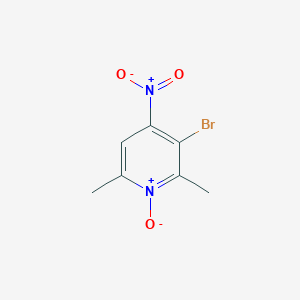
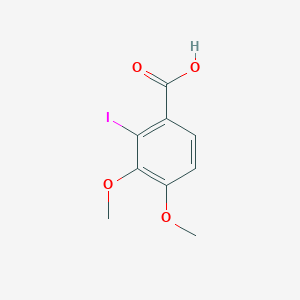
![tert-butyl 3-{bis[(tert-butoxy)carbonyl]amino}-5-(bromomethyl)-6-fluoro-1H-indazole-1-carboxylate](/img/structure/B13008876.png)

